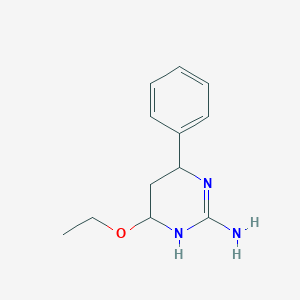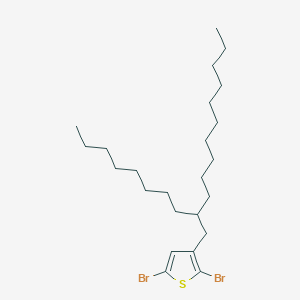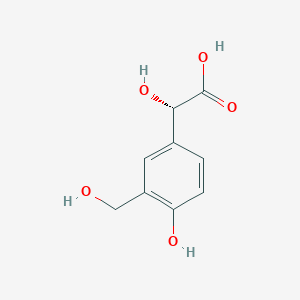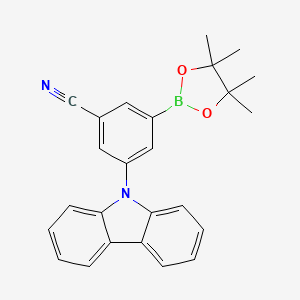![molecular formula C8H7BrClN3 B13120152 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methyl group attached to a pyrazolo[4,3-c]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
科学研究应用
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Material Science:
作用机制
The mechanism of action of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but lacks the pyrazolo[4,3-c]pyridine ring system.
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromomethyl group.
3-(Chloromethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its bromomethyl, chlorine, and methyl substituents on the pyrazolo[4,3-c]pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC 名称 |
3-(bromomethyl)-6-chloro-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-2-8(10)11-4-5(7)6(3-9)12-13/h2,4H,3H2,1H3 |
InChI 键 |
XGDHKDYWVKMULR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=NC=C2C(=N1)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



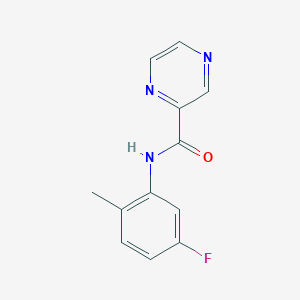
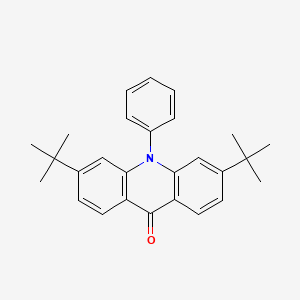
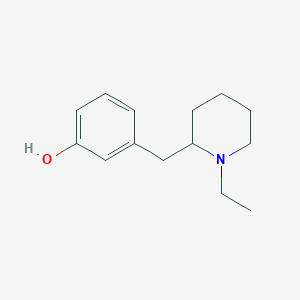
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
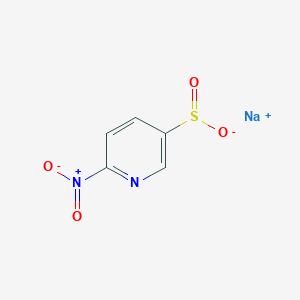

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
